molecular formula C9H16O2 B1582393 Cyclohexyl glycidyl ether CAS No. 3681-02-5

Cyclohexyl glycidyl ether

Cat. No.: B1582393
CAS No.: 3681-02-5
M. Wt: 156.22 g/mol
InChI Key: XNJDQHLXEBQMDE-UHFFFAOYSA-N
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Description

Cyclohexyl glycidyl ether is an organic compound that belongs to the class of glycidyl ethers. It is characterized by the presence of a cyclohexyl group attached to a glycidyl ether moiety. This compound is known for its versatility and is widely used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl glycidyl ether can be synthesized through the reaction of cyclohexanol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:

    Formation of Cyclohexyl Chlorohydrin: Cyclohexanol reacts with epichlorohydrin in the presence of a base such as sodium hydroxide to form cyclohexyl chlorohydrin.

    Cyclization: The cyclohexyl chlorohydrin undergoes cyclization to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure efficient mixing and reaction control. The process typically includes:

    Raw Material Preparation: Cyclohexanol and epichlorohydrin are purified and prepared for the reaction.

    Reaction: The reactants are introduced into a continuous reactor where the reaction takes place under controlled temperature and pressure conditions.

    Purification: The product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl glycidyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound into cyclohexyl alcohol derivatives.

    Substitution: The glycidyl ether group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl ether group under mild conditions.

Major Products:

    Oxidation Products: this compound oxide.

    Reduction Products: Cyclohexyl alcohol derivatives.

    Substitution Products: Various substituted cyclohexyl glycidyl ethers depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl glycidyl ether has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reactive diluent in epoxy resin formulations, enhancing the properties of the final product.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in biomaterials.

    Medicine: this compound is employed in the development of drug delivery systems and as a component in medical adhesives.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical properties.

Mechanism of Action

The mechanism of action of cyclohexyl glycidyl ether involves its ability to undergo ring-opening reactions, forming reactive intermediates that can further react with other molecules. The glycidyl ether group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of cross-linked networks in polymeric materials. This reactivity is crucial for its applications in epoxy resins and other industrial products.

Comparison with Similar Compounds

    Phenyl glycidyl ether: Similar in structure but contains a phenyl group instead of a cyclohexyl group.

    Butyl glycidyl ether: Contains a butyl group instead of a cyclohexyl group.

    Allyl glycidyl ether: Contains an allyl group instead of a cyclohexyl group.

Uniqueness: Cyclohexyl glycidyl ether is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it particularly suitable for applications requiring high chemical resistance and mechanical strength, such as in coatings and adhesives.

Properties

IUPAC Name

2-(cyclohexyloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-4-8(5-3-1)10-6-9-7-11-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJDQHLXEBQMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20958019
Record name 2-[(Cyclohexyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3681-02-5
Record name 2-[(Cyclohexyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3681-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Cyclohexyloxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003681025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Cyclohexyloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20958019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(cyclohexyloxy)methyl]oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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